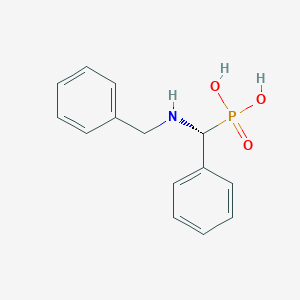
alpha-Benzyl-aminobenzyl-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Benzyl-Aminobenzyl-Phosphonic Acid is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by the presence of a phosphonic acid group attached to a benzyl and aminobenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Benzyl-Aminobenzyl-Phosphonic Acid can be synthesized through several methods. One common approach involves the hydrophosphonylation of N-benzyl imines using diethyl phosphite. This reaction is typically catalyzed by chiral thiourea, resulting in highly enantioselective products . Another method involves the three-component coupling of amines, dihalomethane, and phosphonic acid species, which proceeds stereospecifically with retention of configuration at phosphorus .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Alpha-Benzyl-Aminobenzyl-Phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonic acid derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions are typically phosphonic acid derivatives with modified functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Alpha-Benzyl-Aminobenzyl-Phosphonic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Alpha-Benzyl-Aminobenzyl-Phosphonic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The compound’s phosphonic acid group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Alpha-Aminobenzyl-Phosphonic Acid: Similar in structure but lacks the benzyl group.
Beta-Benzyl-Aminobenzyl-Phosphonic Acid: Differs in the position of the benzyl group.
Gamma-Benzyl-Aminobenzyl-Phosphonic Acid: Another positional isomer with different properties.
Uniqueness
Alpha-Benzyl-Aminobenzyl-Phosphonic Acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16NO3P |
|---|---|
Molecular Weight |
277.25 g/mol |
IUPAC Name |
[(R)-(benzylamino)-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C14H16NO3P/c16-19(17,18)14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H2,16,17,18)/t14-/m1/s1 |
InChI Key |
SLMGIUOAZCYKPE-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















